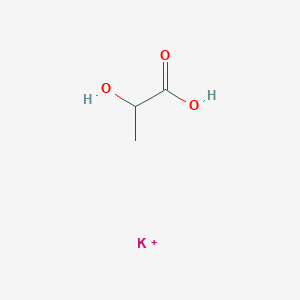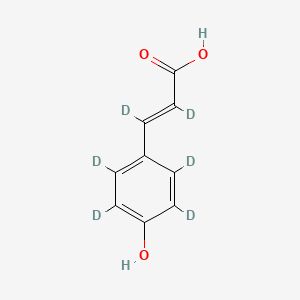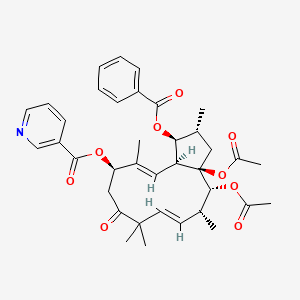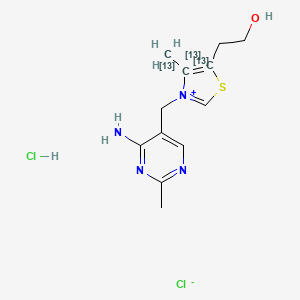
Thiamine-13C3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine-13C3 Hydrochloride, also known as Thiamine chloride-13C3 Hydrochloride, is a stable isotope-labeled compound of Thiamine (Vitamin B1). This compound is essential for various biochemical processes and is used extensively in scientific research to study metabolic pathways and enzyme functions. The incorporation of carbon-13 isotopes allows for precise tracking and quantification in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiamine-13C3 Hydrochloride involves the incorporation of carbon-13 isotopes into the thiamine molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and stability of the labeled compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and ensure consistent quality. The final product is often purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Thiamine-13C3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized to thiochrome, a fluorescent compound, under alkaline conditions.
Reduction: Thiamine can be reduced to its corresponding dihydrothiamine form.
Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Alkaline conditions with oxidizing agents such as potassium ferricyanide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Thiochrome.
Reduction: Dihydrothiamine.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiamine-13C3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in quantitative analysis and to study reaction mechanisms.
Biology: Employed in metabolic studies to trace thiamine pathways and understand its role in cellular processes.
Medicine: Used in diagnostic testing for thiamine deficiency and in the development of thiamine-based pharmaceuticals.
Industry: Applied in quality control testing of thiamine-fortified foods and dietary supplements
Mechanism of Action
Thiamine-13C3 Hydrochloride functions similarly to thiamine in the body. It acts as a cofactor for several enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play crucial roles in the citric acid cycle, which is essential for energy production. The labeled carbon atoms allow researchers to track the metabolic fate of thiamine and study its biochemical pathways in detail .
Comparison with Similar Compounds
- Thiamine Hydrochloride
- Thiamine Mononitrate
- Thiamine Pyrophosphate
- Thiamine Triphosphate
Comparison: Thiamine-13C3 Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike regular thiamine compounds, the labeled version provides detailed insights into thiamine’s role and metabolism in biological systems. This makes it an invaluable tool in research settings where accurate quantification and tracing are required .
Properties
Molecular Formula |
C12H18Cl2N4OS |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-(113C)methyl-(4,5-13C2)1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i1+1,8+1,11+1;; |
InChI Key |
DPJRMOMPQZCRJU-MNCNMYTISA-M |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CS[13C](=[13C]2[13CH3])CCO.Cl.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
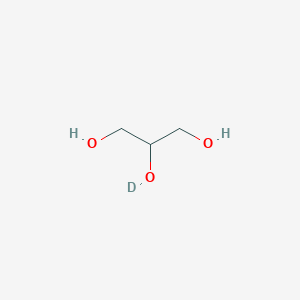

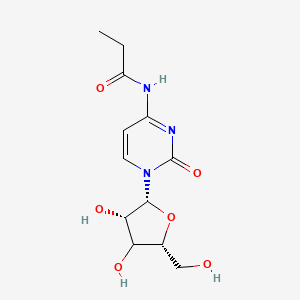
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
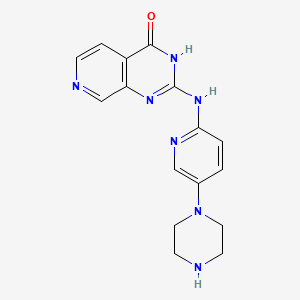
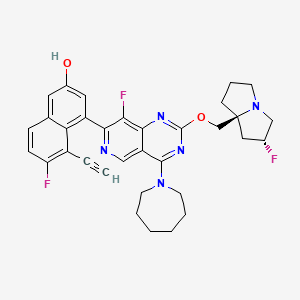

![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
